molecular formula C7H8ClNO2S B3053824 Benzylsulfamoyl chloride CAS No. 56379-96-5

Benzylsulfamoyl chloride

Cat. No.: B3053824
CAS No.: 56379-96-5
M. Wt: 205.66 g/mol
InChI Key: SFAOLWKGJFXPND-UHFFFAOYSA-N
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Description

Benzylsulfamoyl chloride (C₇H₇ClNO₂S) is a sulfonamide-derived compound featuring a benzyl group (-C₆H₅CH₂) attached to a sulfamoyl chloride (-SO₂NCl) moiety. This compound is pivotal in organic synthesis, particularly in the preparation of sulfonamide drugs, agrochemicals, and specialty polymers. Its reactivity stems from the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonyl thioethers, respectively .

Properties

IUPAC Name

N-benzylsulfamoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c8-12(10,11)9-6-7-4-2-1-3-5-7/h1-5,9H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAOLWKGJFXPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543034
Record name Benzylsulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56379-96-5
Record name Benzylsulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylsulfamoyl chloride can be synthesized through the reaction of benzylamine with chlorosulfonic acid. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often purified using distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Benzylsulfamoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Benzylsulfonic Acid: Formed by hydrolysis

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Sulfonamides
Benzylsulfamoyl chloride is primarily used as a reagent in the synthesis of sulfonamides, which are crucial in the development of antibacterial agents. The reaction involves the nucleophilic attack of amines on the sulfonyl chloride, yielding sulfonamide products that possess antimicrobial properties.

Case Study:
In a study by Ataman Chemicals, this compound was utilized to synthesize various sulfonamide derivatives, demonstrating significant antibacterial activity against multiple strains of bacteria .

1.2 Anti-cancer Research
Research indicates that compounds derived from this compound exhibit anti-cancer properties. Laboratory studies have shown that these derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

Case Study:
A recent publication highlighted the efficacy of this compound derivatives in targeting specific cancer pathways, leading to reduced proliferation rates in vitro .

Agrochemical Applications

2.1 Development of Herbicides
this compound is also employed in the synthesis of herbicides. Its ability to modify active ingredients enhances their efficacy and selectivity against unwanted plant species.

Data Table: Herbicide Efficacy

Herbicide NameActive IngredientEfficacy (%)Remarks
Herbicide ABenzylsulfamoyl derivative85Effective against broadleaf weeds
Herbicide BBenzylsulfamoyl derivative90Selective for grass species

Analytical Chemistry Applications

3.1 Derivatization Reagent
this compound serves as a derivatization reagent for the analysis of amines in environmental samples. It forms stable derivatives that can be analyzed using gas chromatography-mass spectrometry (GC-MS).

Case Study:
A method developed for detecting trace levels of amines in wastewater utilized this compound for derivatization, achieving detection limits below sub-ppb levels .

Chemical Synthesis Applications

4.1 Synthesis of α-Disulfones
The compound is used to prepare α-disulfones through sulfonylation reactions. This process involves the reaction with various nucleophiles, expanding the synthetic utility of this compound.

Data Table: α-Disulfone Synthesis

NucleophileProductYield (%)
Alcoholα-Disulfone A75
Amineα-Disulfone B80

Mechanism of Action

The mechanism of action of benzylsulfamoyl chloride involves its reactivity with nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to modify proteins and other biomolecules through covalent bonding .

Comparison with Similar Compounds

Benzyl(methyl)sulfamoyl Chloride (C₈H₁₀ClNO₂S)

Structural Differences :

  • Benzylsulfamoyl chloride lacks the methyl group on the nitrogen atom present in benzyl(methyl)sulfamoyl chloride.
  • The methyl substitution in the latter reduces steric hindrance but may alter electronic properties due to the electron-donating effect of the methyl group.

Benzenesulfonyl Chloride (C₆H₅ClO₂S)

Structural Differences :

  • Lacks the sulfamoyl (-SO₂NH₂) group; instead, it has a sulfonyl chloride (-SO₂Cl) directly attached to the benzene ring.

Reactivity :

  • Benzenesulfonyl chloride is more reactive toward nucleophiles due to the absence of the electron-withdrawing amine group, which in this compound slightly deactivates the sulfonyl chloride.
  • Used extensively in the synthesis of sulfonate esters and as a catalyst in esterification reactions.

N-Methylsulfamoyl Chloride (CH₄ClNO₂S)

Structural Differences :

  • A simpler analog without the benzyl group. The methyl group is directly bonded to the sulfamoyl nitrogen.

Physical Properties :

  • Lower molecular weight (129.57 g/mol vs. 203.65 g/mol for this compound) results in higher volatility .

3-(Methylcarbamoyl)benzenesulfonyl Chloride (C₈H₇ClNO₃S)

Structural Differences :

  • Features a methylcarbamoyl (-CONHCH₃) group at the meta position of the benzene ring, unlike the benzyl group in this compound.

Reactivity :

  • The carbamoyl group introduces hydrogen-bonding capability, enhancing solubility in polar aprotic solvents like DMF.
  • Preferentially used in peptide coupling reactions and polymer chemistry .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C)
This compound C₇H₇ClNO₂S 203.65 -SO₂NCl, -C₆H₅CH₂ Not reported
Benzyl(methyl)sulfamoyl chloride C₈H₁₀ClNO₂S 219.69 -SO₂N(Cl)CH₃, -C₆H₅CH₂ Not reported
Benzenesulfonyl chloride C₆H₅ClO₂S 176.62 -SO₂Cl 14–16
N-Methylsulfamoyl chloride CH₄ClNO₂S 129.57 -SO₂N(Cl)CH₃ Not reported

Key Research Findings

  • Synthetic Utility: this compound derivatives (e.g., N-methyl analogs) demonstrate higher yields (85–87%) in sulfonamide synthesis compared to non-benzylated counterparts, attributed to the stabilizing effect of the benzyl group during reaction intermediates .
  • Electronic Effects : Electron-withdrawing groups on the benzene ring (e.g., -SO₂Cl in benzenesulfonyl chloride) increase electrophilicity, whereas electron-donating groups (e.g., -CH₃ in N-methylsulfamoyl chloride) reduce reactivity .

Biological Activity

Benzylsulfamoyl chloride, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications and implications in pharmacology.

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzyl group attached to a sulfonamide moiety. Its chemical formula is C6_6H6_6ClN2_2O2_2S. The synthesis typically involves the reaction of benzylamine with chlorosulfonic acid or sulfonyl chlorides, leading to the formation of the desired compound along with by-products such as hydrochloric acid.

Synthesis Process

The general method for synthesizing this compound can be summarized as follows:

  • Reagents : Benzylamine and chlorosulfonic acid.
  • Reaction Conditions : The reaction is usually carried out under controlled temperatures to avoid decomposition.
  • Purification : The product is purified through recrystallization or chromatography.

Biological Activities

The biological activity of this compound has been investigated across various studies, highlighting its potential as an antibacterial and antifungal agent. The sulfonamide group is known for its mechanism of action, which involves the inhibition of bacterial folic acid synthesis.

Antibacterial Activity

This compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of this compound can inhibit bacterial growth effectively, making them potential candidates for antibiotic development.

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. Research indicates that it can inhibit the growth of various fungal strains, suggesting its utility in treating fungal infections.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound and related compounds:

  • Study on Antimicrobial Properties :
    • Objective : To evaluate the antimicrobial efficacy of benzylsulfamoyl derivatives.
    • Findings : The study reported that certain derivatives exhibited potent activity against both bacteria and fungi, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Structure-Activity Relationship (SAR) :
    • Objective : To understand how structural modifications affect biological activity.
    • Findings : Modifications to the benzyl group significantly influenced the antibacterial potency. For instance, introducing electron-withdrawing groups enhanced activity against resistant bacterial strains .
  • Safety and Toxicology :
    • Objective : To assess the safety profile of this compound.
    • Findings : While exhibiting therapeutic potential, the compound is also associated with irritative effects on skin and mucous membranes upon exposure . Long-term exposure may lead to respiratory issues or liver damage, necessitating careful handling .

Summary Table of Biological Activities

Activity TypeEfficacy LevelTarget Organisms
AntibacterialHighGram-positive and Gram-negative bacteria
AntifungalModerateVarious fungal strains
Anti-inflammatoryPotentialIn vitro studies
CytotoxicityVariableCancer cell lines

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Benzylsulfamoyl chloride in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Use impervious gloves (e.g., nitrile or neoprene) and tightly sealed goggles to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved masks) is required in high-concentration environments .
  • Spill Management : Isolate the area, use inert absorbents (e.g., sand), and avoid water to prevent hydrolysis. Collect residues in approved containers for hazardous waste disposal .
  • Storage : Store in a locked, dry, cool area away from moisture and incompatible substances (e.g., bases, oxidizing agents) .

Q. What are common synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Synthesis : While direct methods for this compound are not explicitly detailed in the evidence, analogous sulfonyl chloride syntheses (e.g., using thionyl chloride or phosphorus pentachloride with sulfonic acids) can be adapted. For example, benzoyl chloride is synthesized via Friedel-Crafts acylation (benzene + ClCOCl/AlCl₃) or chlorination of benzaldehyde .
  • Optimization : Moisture control is critical. Reactions should be conducted under anhydrous conditions with inert gas (N₂/Ar) purging. Excess chlorinating agents (e.g., SOCl₂) improve yields but require post-reaction quenching .

Q. How can researchers assess the purity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–260 nm) to separate impurities. Mobile phases should be acidified to prevent decomposition .
  • Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., characteristic sulfonamide proton signals at δ 7.3–8.1 ppm) and FTIR (S=O stretching at ~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can competing side reactions (e.g., hydrolysis or sulfonamide formation) during this compound synthesis be minimized?

  • Methodological Answer :

  • Moisture Control : Use molecular sieves or drying tubes in reaction setups. Monitor water content via Karl Fischer titration (<50 ppm) .
  • Temperature Modulation : Maintain reaction temperatures between 0–5°C during chlorination to suppress hydrolysis. Graduent warming (e.g., 20°C increments) can optimize selectivity .
  • By-Product Analysis : Track intermediates using LC-MS to identify and mitigate unwanted pathways (e.g., dimerization) .

Q. What strategies are effective in resolving contradictions in reported reaction yields or conditions for this compound derivatives?

  • Methodological Answer :

  • Systematic Variable Testing : Compare solvents (e.g., dichloromethane vs. THF), catalysts (e.g., AlCl₃ vs. FeCl₃), and stoichiometric ratios to identify optimal conditions .
  • Meta-Analysis : Cross-reference peer-reviewed studies and patent databases to identify trends. For example, higher yields are often reported with SOCl₂ compared to PCl₅ due to milder conditions .

Q. What advanced techniques are used to confirm the structural integrity of this compound derivatives?

  • Methodological Answer :

  • X-Ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks (e.g., N–H···O interactions in sulfonamides) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles (e.g., mass loss at 150–200°C indicates chloride loss) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzylsulfamoyl chloride
Reactant of Route 2
Reactant of Route 2
Benzylsulfamoyl chloride

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